molecular formula C10H13Cl2N B2378499 7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride CAS No. 23166-82-7

7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride

Cat. No.: B2378499
CAS No.: 23166-82-7
M. Wt: 218.12
InChI Key: HWQSLKPVDFEBPG-UHFFFAOYSA-N
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Description

7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a chemical compound with the molecular formula C10H13Cl2N. It is a white solid with a molecular weight of 218.13 g/mol . This compound is part of the azepine family, which consists of seven-membered heterocyclic compounds containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid. This intermediate undergoes an intramolecular Friedel-Crafts acylation to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione. Subsequent reduction and de-ketalation steps produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a compound that belongs to the class of benzodiazepines, which are known for their psychoactive properties. This compound has garnered attention due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications.

The primary mechanism of action for this compound involves its interaction with various neurotransmitter receptors. Notably, it has been identified as a selective agonist for the 5-HT2C receptor , which is implicated in mood regulation and appetite control. This receptor's activation can lead to various physiological effects, including anxiolytic and antidepressant-like activities .

Research Findings

  • Antimicrobial Activity : Recent studies have demonstrated that derivatives of benzodiazepines, including compounds similar to 7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine, exhibit significant antimicrobial properties. For instance, certain synthesized conjugates showed enhanced activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The zone of inhibition for these compounds ranged from 9 to 20 mm against various pathogens .
  • Cytotoxicity Studies : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines. In particular, compounds that incorporate the benzodiazepine structure have shown promising results in inhibiting the growth of tumor cells with IC50 values in the nanomolar range .
  • Antidepressant Effects : The compound's action on the 5-HT2C receptor suggests potential use in treating mood disorders. Studies have indicated that selective agonists can produce anxiolytic effects and may enhance serotonergic neurotransmission .

Case Study 1: Antimicrobial Efficacy

A study involving the synthesis of various benzodiazepine derivatives demonstrated that those containing specific amino acid conjugates exhibited superior antimicrobial activity compared to standard antibiotics. The best-performing compounds had MIC values ranging from 6 to 12.5 µg/mL against resistant bacterial strains .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study assessing the effects of 7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine on animal models, researchers found significant reductions in anxiety-like behaviors when administered at specific dosages. The results indicated a dose-dependent response consistent with selective serotonin receptor modulation .

Table 1: Biological Activity Summary

Activity TypeFindingsReference
AntimicrobialZone of inhibition: 9 - 20 mm
CytotoxicityIC50 values in nM range against tumor cells
NeuropharmacologicalAnxiolytic effects observed in animal models

Table 2: Comparative Analysis of Related Compounds

Compound NameStructure TypePrimary ActivityReference
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepineBenzodiazepine derivativeAntimicrobial
Conjugated BenzodiazepinesHybrid compoundsCytotoxic
Selective 5-HT2C AgonistsAgonistAnxiolytic

Properties

IUPAC Name

7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-10-2-1-8-3-5-12-6-4-9(8)7-10;/h1-2,7,12H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQSLKPVDFEBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC(=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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